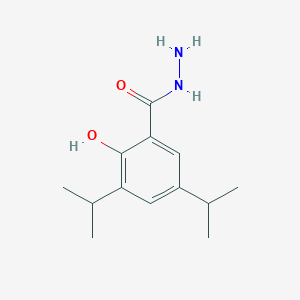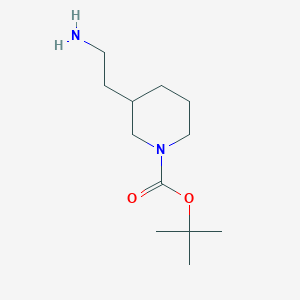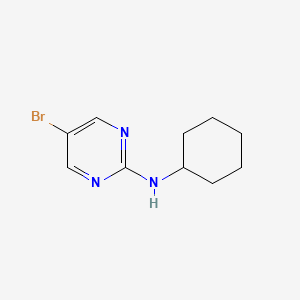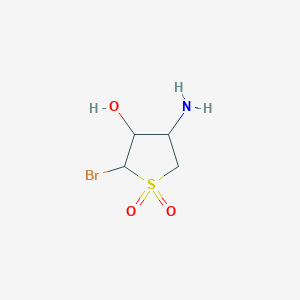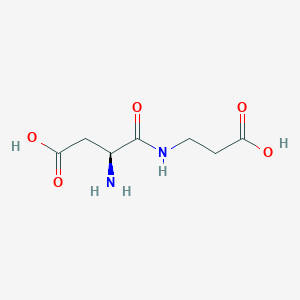
(E)-4-(3-Bromo-phenyl)-but-3-en-2-one
Übersicht
Beschreibung
(E)-4-(3-Bromo-phenyl)-but-3-en-2-one is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Properties
(E)-4-(3-Bromo-phenyl)-but-3-en-2-one and its derivatives have been synthesized and evaluated for their inhibitory effects on various enzymes. They have shown to be effective inhibitors of carbonic anhydrase I and II isoenzymes, acetylcholinesterase, and butyrylcholinesterase, with Ki values indicating significant inhibitory potential. This suggests their potential use in research related to enzyme activity and inhibition (Bayrak et al., 2017).
Nonlinear Optical Properties
Studies have also investigated the nonlinear optical (NLO) properties of this compound derivatives. These compounds exhibit significant third-order NLO properties, which are desirable for applications in semiconductor devices and other electronic applications. The studies include both experimental and theoretical approaches, providing insights into the potential use of these compounds in optoelectronics (Shkir et al., 2019).
Antimicrobial Activities
Another area of application is in the field of antimicrobial research. Derivatives of this compound have been synthesized and tested for their antimicrobial activities. The Kirby-Bauer method was used to screen these compounds against various microorganisms, indicating their potential as antimicrobial agents (Balaji et al., 2017).
Structural Analysis and Coordination Property
The compound and its derivatives have also been studied for their structural properties and coordination with metal ions. These studies involve X-ray crystallography, spectroscopy, and quantum chemical calculations, aiding in the understanding of the molecular structure and its interactions with metal ions (Chen et al., 2007).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of this compound derivatives. These include detailed analysis using spectroscopic methods, crystal structure analysis, and quantum chemical investigations. Such research is crucial for understanding the properties of these compounds and their potential applications in various fields (Thanigaimani et al., 2015).
Zukünftige Richtungen
The future directions for the research and development of “(E)-4-(3-Bromo-phenyl)-but-3-en-2-one” and related compounds could involve the exploration of their potential therapeutic applications. For instance, compounds with similar structures have been studied for their potential as EGFR inhibitors in non-small cell lung cancer treatment .
Eigenschaften
IUPAC Name |
(E)-4-(3-bromophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCEEXEFIACMQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876232 | |
| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65300-30-3, 26891-02-1 | |
| Record name | (3E)-4-(3-Bromophenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65300-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-4-(3-Bromophenyl)-but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065300303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

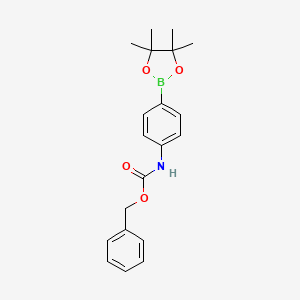
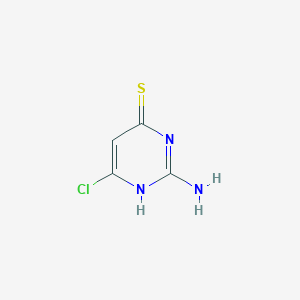

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)

